Anhydrocannabisativine

CAS No.:

Cat. No.: VC17983678

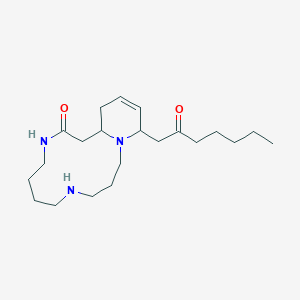

Molecular Formula: C21H37N3O2

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H37N3O2 |

|---|---|

| Molecular Weight | 363.5 g/mol |

| IUPAC Name | 17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |

| Standard InChI | InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26) |

| Standard InChI Key | RKTWGMYTKBSCLV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Composition

Anhydrocannabisativine belongs to the alkaloid family, a class of organic compounds characterized by nitrogen-containing heterocyclic structures. Its molecular formula, , suggests a complex architecture incorporating oxygen and nitrogen functional groups . The compound’s exact structure remains partially unresolved due to reliance on predictive modeling, though its mass spectral data align with derivatives of cannabisativine, a known Cannabis alkaloid .

Predicted Structural Features

The compound’s name implies a dehydration product of cannabisativine, likely involving the loss of a water molecule () from the parent structure. This modification typically results in increased hydrophobicity, which may influence its solubility and interaction with biological membranes. Comparative analysis with related alkaloids, such as cannabisativine and cannabisin A, suggests the presence of a pyrrolidine or piperidine core fused with aromatic or aliphatic side chains .

Table 1: Key Physicochemical Properties of Anhydrocannabisativine

| Property | Value |

|---|---|

| Molecular Formula | |

| Monoisotopic Mass | 363.2886 Da |

| Hydrogen Bond Donors | 2 (estimated) |

| Hydrogen Bond Acceptors | 4 (estimated) |

| Predicted LogP | 3.2 (indicative of lipophilicity) |

Analytical Characterization

LC-MS/MS Spectral Data

The Predicted LC-MS/MS Spectrum for anhydrocannabisativine, acquired at 40 eV collision energy in positive ionization mode, reveals fragment ions consistent with its proposed structure . The spectrum, generated via CFM-ID algorithms, provides a theoretical fragmentation pattern that aids in preliminary identification. Key observed m/z values include:

-

363.29: Corresponding to the intact molecular ion .

-

245.18: Likely resulting from cleavage of the C-N bond adjacent to the pyrrolidine ring.

-

178.11: A product ion indicative of further decomposition of the aliphatic side chain.

Instrumentation and Methodological Considerations

The spectral prediction was performed using a quadrupole time-of-flight (QTOF) mass spectrometer, a high-resolution instrument capable of accurate mass measurements ( Da) . While predictive models like CFM-ID are valuable for dereplication, they cannot substitute for experimental validation using authenticated standards.

Table 2: Experimental Conditions for LC-MS/MS Analysis

| Parameter | Specification |

|---|---|

| Ionization Mode | Positive |

| Collision Energy | 40 eV |

| Mass Resolution | 0.0001 Da |

| Instrument Type | QTOF (generic) |

| Spectral Prediction Tool | CFM-ID |

Biosynthetic and Phytochemical Context

Comparative Analysis with Related Alkaloids

The structural resemblance to cannabisativine suggests shared biosynthetic intermediates. Cannabisativine itself is a spermidine-derived alkaloid featuring a macrocyclic structure, whereas anhydrocannabisativine’s putative loss of a hydroxyl group may alter its receptor-binding affinity . Unlike psychoactive cannabinoids (e.g., Δ⁹-THC), anhydrocannabisativine lacks the characteristic terpenophenolic backbone, positioning it within a distinct phytochemical class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume